molecular formula C7H9ClN2O3 B8303663 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one

Cat. No. B8303663
M. Wt: 204.61 g/mol
InChI Key: YRTQXLRVGDMVMB-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

A solution prepared from 5-chloropyrimid-2-one (0.02 mol) potassium hydroxide (0.02 mol), and 3-chloro-1,2-propanediol (0.02 mol) in abs. ethanol (160 ml) was heated under reflux until neutral pH. The warm reaction mixture was filtered before concentration to a small volume at reduced pressure. The syrupy precipitate was partially crystallised on standing in the cold. The oily material was removed from the crystalline material by suction on a filter and the crystalline material recrystallised from acetonitrile, yield 32% m.p. 136°-138° C.; (Found: C, 41.15; H, 4.55; Calc. for C7H9ClN2O3 : C, 41.09; H, 4.43).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl[CH2:10][CH:11]([OH:14])[CH2:12][OH:13]>C(O)C>[OH:14][CH:11]([CH2:12][OH:13])[CH2:10][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClCC(CO)O
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until neutral pH
CUSTOM
Type
CUSTOM
Details
The warm reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered before concentration to a small volume at reduced pressure
CUSTOM
Type
CUSTOM
Details
The syrupy precipitate was partially crystallised
CUSTOM
Type
CUSTOM
Details
The oily material was removed from the crystalline material by suction on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
the crystalline material recrystallised from acetonitrile, yield 32% m.p. 136°-138° C.

Outcomes

Product
Name
Type
Smiles
OC(CN1C(N=CC(=C1)Cl)=O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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